molecular formula C14H16ClNO2 B2953255 2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one CAS No. 1308650-22-7

2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one

Cat. No. B2953255
CAS RN: 1308650-22-7
M. Wt: 265.74
InChI Key: OFVSNSNFPLKECP-UHFFFAOYSA-N
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Description

This compound, also known as 1-(chloroacetyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine, has a molecular weight of 265.74 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16ClNO2/c1-18-13-4-2-11(3-5-13)12-6-8-16(9-7-12)14(17)10-15/h2-6H,7-10H2,1H3 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.74 . It is a powder at room temperature . The compound’s InChI code is 1S/C14H16ClNO2/c1-18-13-4-2-11(3-5-13)12-6-8-16(9-7-12)14(17)10-15/h2-6H,7-10H2,1H3 , which provides additional information about its structure .

Scientific Research Applications

Catalysis and Model Systems

The study by Okamoto et al. (1985) demonstrates the catalytic cleavage of a related compound by chloro(meso-tetraphenylporphyrinato)iron(III), showing a model system for cytochrome P-450scc-dependent glycol cleavage. This research indicates potential applications in understanding enzymatic processes and synthetic catalysis mechanisms relevant to complex organic molecules including 2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one (Okamoto, Sasaki, Shimada, & Oka, 1985).

Environmental Degradation and Metabolism

Research by Yim et al. (2008) on the reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum underlines the metabolic fate of chlorinated compounds, suggesting potential biodegradation pathways for environmental pollutants, including structurally related compounds (Yim, Seo, Kang, Ahn, & Hur, 2008).

Synthetic Applications and Material Science

The synthesis and application of related compounds in material science, as shown by Bali et al. (2006), who explored multidentate hybrid organotellurium ligands and their metal complexes, could inform the development of new materials and catalysts based on the structural framework of 2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one (Bali, Singh, Drake, & Light, 2006).

Photophysical Properties

The study of photophysical properties of organic compounds, as investigated by A.N. and Adhikari (2014) for cyanopyridone-based luminescent liquid crystalline materials, could be relevant for understanding the electronic and optical behavior of 2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one and its derivatives in applications such as organic electronics or sensors (A.N. & Adhikari, 2014).

Medicinal Chemistry and Pharmacology

Investigations into the metabolism and pharmacological actions of psychoactive compounds, like the study by Kanamori et al. (2002) on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), can provide insights into the metabolic pathways, pharmacokinetics, and potential therapeutic applications or toxicological profiles of related chemical entities (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful if swallowed . The hazard statements associated with this compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of the compound “2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name

2-chloro-1-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-18-13-4-2-11(3-5-13)12-6-8-16(9-7-12)14(17)10-15/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVSNSNFPLKECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one

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